molecular formula C16H14O2 B11945212 2,7-Dimethoxyphenanthrene CAS No. 74307-30-5

2,7-Dimethoxyphenanthrene

Cat. No.: B11945212
CAS No.: 74307-30-5
M. Wt: 238.28 g/mol
InChI Key: FVLTYIFHOFYVKK-UHFFFAOYSA-N
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Description

2,7-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the phenanthrene backbone at the 2nd and 7th positions. Phenanthrenes are known for their diverse biological activities and are found in various natural sources, including plants and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxyphenanthrene typically involves the methylation of phenanthrene derivatives. One common method includes the use of 9,10-phenanthrenequinone as a starting material. The reaction involves the reduction of 9,10-phenanthrenequinone with sodium dithionite in the presence of tetrabutylammonium bromide, followed by methylation using dimethyl sulfate . The reaction conditions include:

  • Solvent: Tetrahydrofuran (THF) and water
  • Temperature: Room temperature
  • Reagents: Sodium dithionite, tetrabutylammonium bromide, dimethyl sulfate, sodium hydroxide

Industrial Production Methods: the synthesis methods used in laboratories can be scaled up for industrial purposes, ensuring proper handling of reagents and optimization of reaction conditions for higher yields .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethoxyphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its strong antioxidant and anti-inflammatory properties. This makes it a valuable compound for research in oxidative stress and inflammation-related diseases .

Properties

IUPAC Name

2,7-dimethoxyphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-13-5-7-15-11(9-13)3-4-12-10-14(18-2)6-8-16(12)15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLTYIFHOFYVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305905
Record name 2,7-dimethoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74307-30-5
Record name NSC172567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-dimethoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-D38 2,7-DIMETHOXYPHENANTHRENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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